molecular formula C29H23BrN4O3 B381177 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide CAS No. 361474-70-6

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B381177
CAS No.: 361474-70-6
M. Wt: 555.4g/mol
InChI Key: BKIJCXCVMUOSGC-UHFFFAOYSA-N
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Description

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:

    Bromination: Introduction of a bromine atom to the quinazoline ring.

    Amination: Attachment of an amino group to the quinazoline ring.

    Coupling Reaction: Coupling the quinazoline derivative with N-(2,4-dimethoxyphenyl)benzamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.

    Industry: It may have applications in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid
  • 4-[(6-fluoro-4-phenylquinazolin-2-yl)amino]benzoic acid

Uniqueness

Compared to similar compounds, 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is unique due to the presence of the bromine atom and the dimethoxyphenyl group. These structural features can influence its biological activity and make it a valuable candidate for further research in drug development.

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23BrN4O3/c1-36-22-13-15-25(26(17-22)37-2)32-28(35)19-8-11-21(12-9-19)31-29-33-24-14-10-20(30)16-23(24)27(34-29)18-6-4-3-5-7-18/h3-17H,1-2H3,(H,32,35)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIJCXCVMUOSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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